This compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. The presence of the piperazine ring often enhances the pharmacological profile of such compounds, making them valuable in drug development.
The synthesis of 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can be achieved through several methods, typically involving multi-step organic reactions. A notable synthetic route includes:
Technical parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. The use of column chromatography for purification is common in these synthetic pathways.
The molecular formula of 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is , indicating a complex structure that includes:
The three-dimensional conformation and electronic distribution can be analyzed using computational methods such as molecular modeling and density functional theory calculations to predict stability and reactivity.
The compound can participate in various chemical reactions typical for pyrimidines and piperazines, including:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is largely dependent on its interactions with biological targets:
Experimental data from binding assays and functional studies would provide insights into its pharmacodynamics.
Key physical and chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm structure and purity.
The potential applications of 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine include:
This heterocyclic compound features a pyrimidine core substituted at three key positions: a tert-butyl group at C₂, a piperazinyl moiety at C₄, and a trifluoromethyl group at C₆. Its systematic IUPAC name is 2-tert-butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine [8]. The molecular formula is C₁₃H₁₉F₃N₄, corresponding to a molecular weight of 288.31 g/mol [3]. Key structural identifiers include:
Table 1: Atomic Composition and Physicochemical Properties
Property | Value | |
---|---|---|
Molecular Weight | 288.31 g/mol | |
Density | 1.2 ± 0.1 g/cm³ | |
Boiling Point | 363.3 ± 42.0 °C (760 mmHg) | |
LogP (Partition Coefficient) | 1.79 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 2 | [8] |
Spectroscopic characterization is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The ¹H NMR spectrum exhibits signals corresponding to the tert-butyl methyl protons (δ ~1.4 ppm) and piperazine ring protons (δ ~2.8–3.5 ppm). The trifluoromethyl group is confirmed via ¹⁹F NMR (δ ~ -60 ppm) .
The synthesis of pyrimidine-piperazine hybrids emerged as a strategic focus in medicinal chemistry during the late 1990s–early 2000s, driven by the biological relevance of both motifs. Piperazine derivatives gained prominence due to their conformational flexibility and ability to enhance solubility and bioavailability in drug molecules [2]. The specific compound 219599-99-2 (CAS registry) was first synthesized and characterized around 1999–2002, coinciding with explorations into kinase inhibitor scaffolds [8].
Significant milestones in its synthetic methodology include:
This scaffold exemplifies rational drug design by integrating pharmacophores with complementary properties:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7